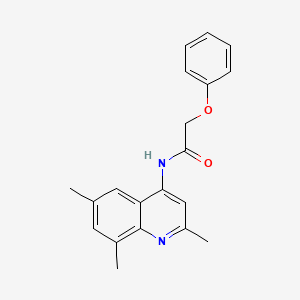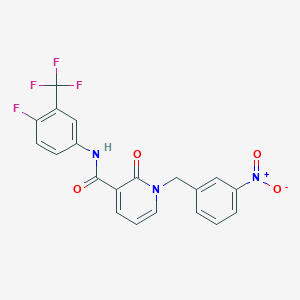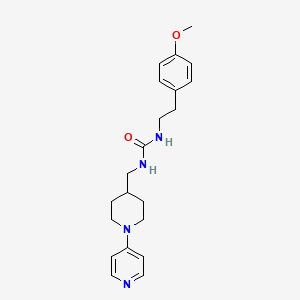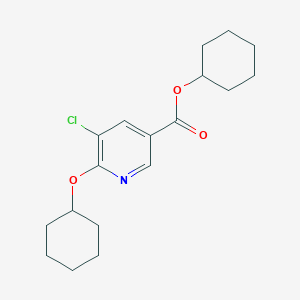
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the mechanism of action of various enzymes.
科学的研究の応用
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been widely used in scientific research as a serine protease inhibitor. It has been used to study the mechanism of action of various enzymes, including trypsin, chymotrypsin, and thrombin. This compound has also been used to investigate the role of serine proteases in various physiological processes, including blood coagulation, inflammation, and cancer.
作用機序
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one inhibits serine proteases by binding to the active site of the enzyme and irreversibly modifying it. The sulfonyl group of this compound reacts with the serine residue of the enzyme, forming a covalent bond and blocking the catalytic activity of the enzyme. This compound is a potent inhibitor of serine proteases and can inhibit the activity of these enzymes at nanomolar concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of other enzymes, including acetylcholinesterase and carboxypeptidase. In addition, this compound has been shown to inhibit the aggregation of platelets and the formation of blood clots.
実験室実験の利点と制限
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a potent inhibitor of serine proteases and can be used to study the mechanism of action of these enzymes. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a irreversible inhibitor and can modify the active site of the enzyme irreversibly. In addition, this compound can inhibit the activity of other enzymes, which may lead to off-target effects.
将来の方向性
There are several future directions for the study of 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. One direction is to investigate the role of this compound in cancer. This compound has been shown to inhibit the activity of various proteases that are involved in cancer progression, and it may be a potential therapeutic target for cancer. Another direction is to develop new inhibitors of serine proteases that are more specific and less toxic than this compound. Finally, the use of this compound in drug discovery and development should be explored further, as it may be a valuable tool for identifying new drug targets and developing new drugs.
合成法
1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with piperidine followed by the reaction with pyridine-2(1H)-one and sulfonyl chloride. Alternatively, it can be synthesized by reacting 3-methoxybenzylamine with pyridine-2(1H)-one and sulfonyl chloride, followed by the reaction with piperidine. The synthesis of this compound requires careful handling of the reagents and should be performed under controlled conditions.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-16-7-5-6-15(12-16)13-19-14-17(8-9-18(19)21)25(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNKTPTYAMRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)



![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)

![2-(2,5-dimethylbenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2974697.png)


![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2974701.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)
